

Commercial Suppliers and Technical Guide for Clofibric-d4 Acid

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Compound of Interest

Compound Name: Clofibric-d4 Acid

Cat. No.: B562975

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For researchers, scientists, and drug development professionals utilizing **Clofibric-d4 Acid**, this technical guide provides a comprehensive overview of its commercial availability, key technical data, and its application as an internal standard in analytical methodologies. Furthermore, it delves into the primary signaling pathway influenced by its non-deuterated counterpart, Clofibric Acid.

Commercial Availability

Clofibric-d4 Acid is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from prominent vendors.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isotopic Enrichment
Cayman Chemical	1184991-14-7	C ₁₀ H ₇ D ₄ ClO ₃	218.7	≥99% deuterated forms (d ₁ -d ₄)[1]
Santa Cruz Biotechnology	1184991-14-7	C ₁₀ H ₇ D ₄ ClO ₃	218.67	Not specified
LGC Standards	1184991-14-7	Not specified	Not specified	Not specified
Pharmaffiliates	Not specified	C ₁₆ H ₁₅ D ₄ ClO ₉ (for Acyl-β-D-glucuronide)	394.79	Not specified

Physicochemical Properties

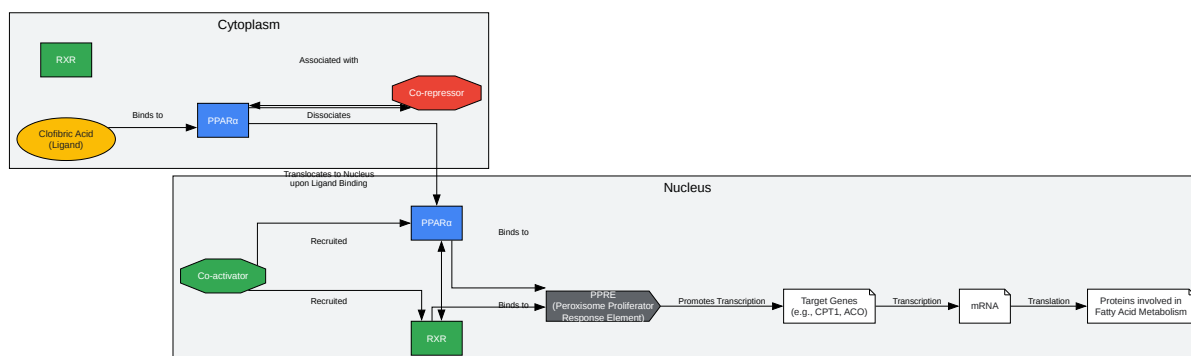
A summary of the key physicochemical properties of **Clofibric-d4 Acid** is presented below, compiled from various sources.

Property	Value	Source
Formal Name	2-(4-chlorophenoxy-d ₄)-2-methyl-propanoic acid	Cayman Chemical[1]
Synonyms	2-(p-Chlorophenoxy)-2-methyl-propionic acid-d ₄ , α-(p-Chlorophenoxy)isobutyric acid-d ₄	PubChem
Appearance	Solid	Cayman Chemical[1]
Solubility	Soluble in Acetonitrile, DMSO, Methanol	Cayman Chemical[1]
Storage	Store at -20°C	Cayman Chemical[1]
Stability	≥ 4 years	Cayman Chemical[1]

Mechanism of Action: PPARα Signaling Pathway

Clofibric acid, the non-deuterated analog of **Clofibric-d4 Acid**, is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by ligands like clofibric acid leads to a cascade of events that ultimately modulate the expression of target genes involved in fatty acid oxidation and transport.

The following diagram illustrates the canonical PPARα signaling pathway.



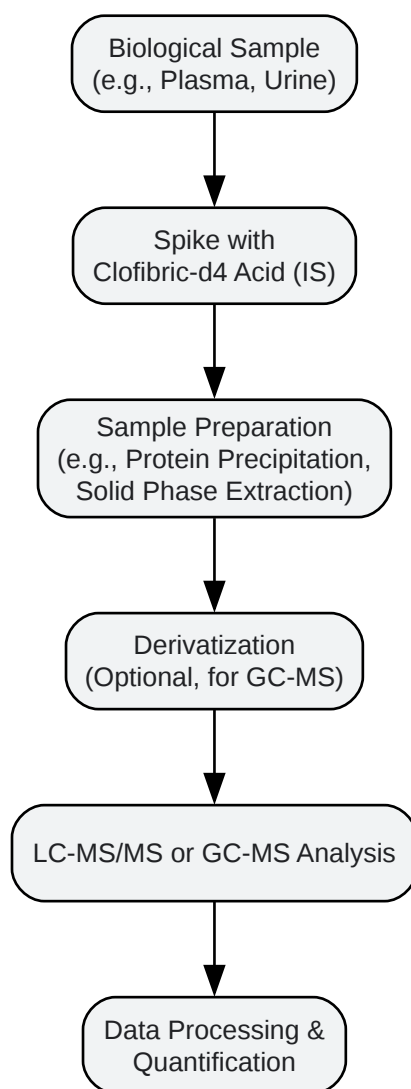
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Caption: The PPARα signaling pathway activated by a ligand such as Clofibric Acid.

Experimental Protocols: Use as an Internal Standard

Clofibric-d4 Acid is primarily intended for use as an internal standard for the quantification of clofibric acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

The following diagram outlines a general experimental workflow for the quantification of clofibric acid in a biological matrix using **Clofibric-d4 Acid** as an internal standard.



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Caption: General workflow for quantitative analysis using an internal standard.

Detailed Methodological Considerations:

1. Sample Preparation:

- **Matrix:** The choice of extraction method depends on the biological matrix (e.g., plasma, serum, urine, tissue homogenate).
- **Protein Precipitation:** For plasma or serum, a simple protein precipitation with a cold organic solvent like acetonitrile is often sufficient. The sample is vortexed after the addition of the

solvent and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and internal standard is then transferred for further processing.

- **Solid Phase Extraction (SPE):** For more complex matrices or when lower detection limits are required, SPE can be employed. The choice of the SPE sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of clofibric acid.
- **Internal Standard Spiking:** A known concentration of **Clofibric-d4 Acid** is added to the sample at the earliest stage of the sample preparation process to ensure it undergoes the same extraction and processing steps as the analyte.

2. Chromatographic Separation (LC-MS/MS):

- **Column:** A reverse-phase C18 column is typically used for the separation of clofibric acid.
- **Mobile Phase:** A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
- **Flow Rate:** A typical flow rate is in the range of 0.2-0.5 mL/min.
- **Injection Volume:** Usually 5-10 μ L.

3. Mass Spectrometric Detection (LC-MS/MS):

- **Ionization:** Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic compounds like clofibric acid.
- **Multiple Reaction Monitoring (MRM):** For quantitative analysis, MRM is the method of choice due to its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both clofibric acid and **Clofibric-d4 Acid**.
 - **Clofibric Acid:** The precursor ion will be the deprotonated molecule $[M-H]^-$. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
 - **Clofibric-d4 Acid:** The precursor ion will be $[M+4-H]^-$, reflecting the four deuterium atoms. The fragmentation pattern will be similar to the non-deuterated analog, but the product ions will have a corresponding mass shift.

4. Derivatization (for GC-MS):

- For GC-MS analysis, the carboxylic acid group of clofibric acid needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl chloroformates). The internal standard, **Clofibric-d4 Acid**, will undergo the same derivatization reaction.

5. Quantification:

- A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of clofibric acid and a fixed concentration of **Clofibric-d4 Acid**.
- The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
- The concentration of clofibric acid in the unknown samples is then determined from this calibration curve by measuring the peak area ratio of the analyte to the internal standard.

This comprehensive guide provides essential information for researchers working with **Clofibric-d4 Acid**, from sourcing the material to its practical application in quantitative analysis and understanding its biological context.

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References

- 1. researchgate.net [researchgate.net]
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